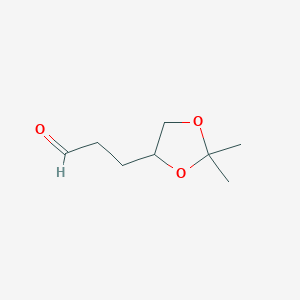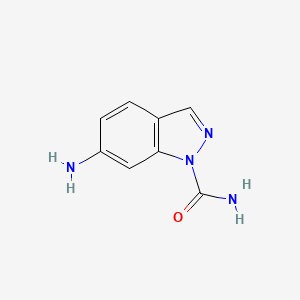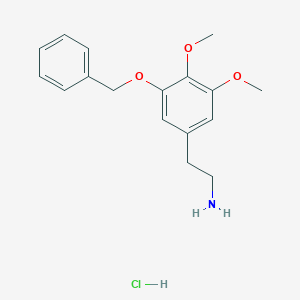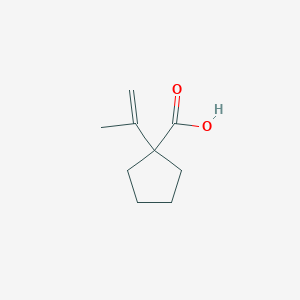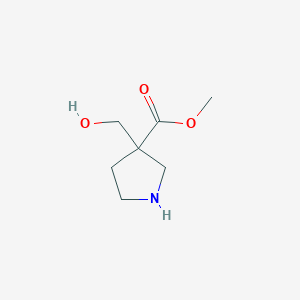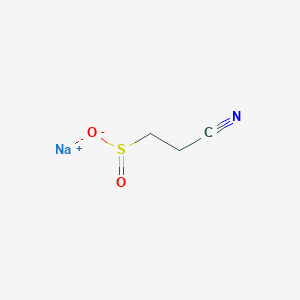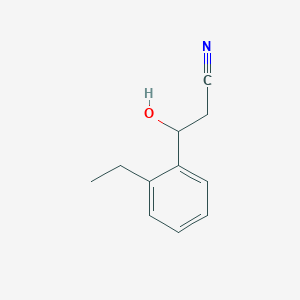![molecular formula C10H15NO2 B13596955 3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
3-[(2-Methylfuran-3-yl)oxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylfuran-3-yl)oxy]piperidine is a chemical compound that features a piperidine ring substituted with a 2-methylfuran-3-yloxy group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)oxy]piperidine typically involves the reaction of piperidine with 2-methylfuran-3-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylfuran-3-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylfuran-3-yl)oxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylfuran-3-yl)oxy]piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(5-Methylfuran-2-yl)oxy]piperidine: Similar structure but with a different position of the methyl group on the furan ring.
1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid: Contains additional functional groups and a pyridine ring.
Uniqueness
3-[(2-Methylfuran-3-yl)oxy]piperidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
3-(2-methylfuran-3-yl)oxypiperidine |
InChI |
InChI=1S/C10H15NO2/c1-8-10(4-6-12-8)13-9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
YIAUCYSOMDTPQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)

